6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one
Description
6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one is a six-membered heterocyclic compound featuring a triazinanone core (1,2,4-triazinan-5-one) with a sulfanylidene (S=) group at position 3 and a 4-methylphenyl substituent at position 5. The 4-methylphenyl group enhances lipophilicity, which may impact solubility and biological activity.
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
6-(4-methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one |
InChI |
InChI=1S/C10H11N3OS/c1-6-2-4-7(5-3-6)8-9(14)11-10(15)13-12-8/h2-5,8,12H,1H3,(H2,11,13,14,15) |
InChI Key |
JGXCDWNBOXNBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)NC(=S)NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one typically involves the reaction of 4-methylphenylhydrazine with carbon disulfide and a suitable base, followed by cyclization with a triazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinanone ring can be reduced to form corresponding amines.
Substitution: The 4-methylphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the 4-methylphenyl group
Scientific Research Applications
6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Core Structure and Electronic Effects
The triazinanone core distinguishes this compound from five-membered triazines (e.g., 1,2,4-triazines) and triazoles. Key comparisons include:
- 4-Amino-6-(2-methyl-2-propanyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one (): Core: Five-membered 1,2,4-triazin-5-one vs. six-membered triazinanone. Substituents: Methylsulfanyl (S–CH₃) and tert-butyl vs. sulfanylidene (S=) and 4-methylphenyl. Implications: The six-membered triazinanone likely exhibits reduced ring strain and enhanced stability compared to the triazine derivative. The sulfanylidene group may engage in stronger hydrogen bonding than the methylsulfanyl group, affecting crystal packing .
- 5-Phenyl-2,3-dihydro-1,2,4-triazine-3-thione (): Core: Partially saturated 1,2,4-triazine (dihydro structure) vs. fully unsaturated triazinanone. Substituents: Thione (C=S) vs. sulfanylidene (S=). Implications: The thione group in dihydrotriazines may participate in different hydrogen-bonding motifs compared to sulfanylidene, altering solubility and reactivity .
Substituent-Driven Properties
- Triazine-Based Pesticides (e.g., Metsulfuron methyl ester; ): Core: 1,3,5-Triazine vs. triazinanone. Substituents: Sulfonylurea groups (e.g., –SO₂–NH–CO–) vs. sulfanylidene and 4-methylphenyl. Implications: Sulfonylureas in pesticides target acetolactate synthase enzymes, while the sulfanylidene in the target compound may favor interactions with metal ions or thiol-containing biomolecules . The 4-methylphenyl group increases hydrophobicity compared to polar sulfonylureas, suggesting divergent bioavailability.
- 1,2,4-Triazole Derivatives (e.g., 4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene; ): Core: Five-membered triazole vs. six-membered triazinanone. Substituents: Sulfanyl (–S–) vs. sulfanylidene (S=). Implications: Triazoles exhibit strong aromaticity and metabolic stability, often linked to antimicrobial activity. The sulfanylidene in the target compound may offer unique redox or coordination properties absent in triazoles .
Data Table: Structural and Functional Comparison
Biological Activity
6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one is a compound belonging to the class of triazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H9N3OS
- Molecular Weight : 219.26 g/mol
The presence of the triazine ring contributes to its stability and reactivity, making it a candidate for various biological applications.
Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes associated with tumorigenesis. For instance:
- Inhibition of Enzymes : Triazine compounds have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for cancer cell proliferation. In studies, derivatives have demonstrated IC50 values ranging from 0.002 µM to 14.85 µM against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Antimicrobial Activity
Triazine derivatives also exhibit broad-spectrum antimicrobial activity. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent.
Antiviral Properties
Recent studies have explored the antiviral potential of triazine derivatives against various viruses. The mechanism often involves interference with viral replication processes. Specific data on the activity of 6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one against viral pathogens is still emerging but shows promise.
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the effects of 6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one on human leukemia cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 3.71 µM, suggesting potent anticancer activity . -
Case Study on Antimicrobial Efficacy :
Another investigation assessed the antimicrobial properties of this compound against various pathogens. The study found that it effectively inhibited growth in multiple bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases .
The biological activity of 6-(4-Methylphenyl)-3-sulfanylidene-1,2,4-triazinan-5-one can be attributed to its ability to interact with biological targets at the molecular level:
- Enzyme Inhibition : The compound’s structure allows it to bind effectively to active sites of enzymes involved in DNA synthesis and repair.
- Induction of Apoptosis : Some studies suggest that triazine derivatives can induce apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins .
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